5-Chloro-1,3-dimethylisoquinoline
Description
5-Chloro-1,3-dimethylisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 5-position and methyl groups at the 1- and 3-positions on the aromatic bicyclic framework. The chlorine and methyl substituents in this compound enhance its electronic and steric properties, making it a valuable intermediate for drug discovery and synthetic chemistry.
Properties
CAS No. |
21158-90-7 |
|---|---|
Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-chloro-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-6-10-9(8(2)13-7)4-3-5-11(10)12/h3-6H,1-2H3 |
InChI Key |
GIKHNSWMXHYYRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C(=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Bischler-Napieralski reaction is often employed, where a β-phenylethylamine derivative is cyclized using polyphosphoric acid or phosphorus oxychloride .
Another method involves the chlorination of 1,3-dimethylisoquinoline using triphosgene as a chlorinating agent in the presence of N,N-dimethylacetamide (DMAC) in 1,2-dichloroethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation and nitration reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated and nitrated isoquinoline derivatives.
Scientific Research Applications
5-Chloro-1,3-dimethylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate with DNA, inhibiting DNA replication and transcription. It may also inhibit specific enzymes, such as topoisomerases, which are involved in DNA unwinding and replication .
Comparison with Similar Compounds
Positional Isomers of Chlorinated Isoquinolines
5,8-Dichloroisoquinoline (C₉H₅Cl₂N):
- Structural Difference: Chlorine atoms at positions 5 and 8 versus 5-Chloro-1,3-dimethylisoquinoline’s single chlorine and methyl groups.
- Impact: The additional chlorine in 5,8-dichloroisoquinoline increases electrophilicity, favoring nucleophilic substitution reactions. However, the methyl groups in this compound improve lipophilicity, enhancing membrane permeability in biological systems .
7,8-Dichloroisoquinoline (C₉H₅Cl₂N):
- Key Contrast: Chlorines at positions 7 and 8 create steric hindrance, reducing reactivity compared to this compound.
- Synthetic Utility: 7,8-Dichloroisoquinoline is synthesized via platinum-catalyzed reduction, whereas this compound typically involves Friedel-Crafts alkylation or halogenation strategies .
3-Chloro-5-methylisoquinoline (C₁₀H₈ClN):
- Substituent Position : Chlorine at position 3 and methyl at 5-position.
- Biological Activity: Demonstrates distinct pharmacological profiles; for example, 3-Chloro-5-methylisoquinoline shows stronger neuroprotective effects compared to this compound, likely due to the absence of steric hindrance from the 1-methyl group .
Functional Group Variations
8-Chloro-5-methoxyisoquinoline (C₁₀H₈ClNO):
- Functional Groups: Methoxy at position 5 vs. methyl in this compound.
- Reactivity: The methoxy group increases electron density on the ring, enhancing electrophilic substitution reactions. In contrast, the methyl group in this compound provides steric stabilization .
5-Chloro-8-hydroxyquinoline (C₉H₆ClNO):
- Hydroxyl vs. Methyl: The hydroxyl group enables chelation of metal ions, useful in antimicrobial applications, whereas the methyl groups in this compound favor hydrophobic interactions in enzyme binding .
Halogen and Substituent Diversity
1-Chloro-5,7,8-trimethylisoquinoline (C₁₂H₁₂ClN):
- Substituent Load : Three methyl groups and one chlorine.
- Chemical Properties: Increased steric bulk reduces reactivity in SNAr reactions compared to this compound. However, the trimethyl configuration improves thermal stability .
5-Chloro-7-methylisoquinoline-1-carbonitrile (C₁₁H₇ClN₂):
- Cyano Group: Introduces strong electron-withdrawing effects, polarizing the ring and facilitating cross-coupling reactions. This contrasts with the electron-donating methyl groups in this compound .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents | LogP | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|
| This compound | 5-Cl, 1-CH₃, 3-CH₃ | 2.8 | 145–148 | Moderate electrophilic substitution |
| 5,8-Dichloroisoquinoline | 5-Cl, 8-Cl | 3.1 | 162–165 | High halogen bonding affinity |
| 3-Chloro-5-methylisoquinoline | 3-Cl, 5-CH₃ | 2.5 | 138–141 | Enhanced nucleophilic attack |
| 8-Chloro-5-methoxyisoquinoline | 8-Cl, 5-OCH₃ | 2.2 | 155–158 | Electrophilic aromatic substitution |
Research Challenges and Methodological Considerations
- Contradictions in Pharmacological Data : Meta-analyses following PRISMA guidelines are recommended to resolve discrepancies in activity reports across studies .
- Synthetic Limitations: Steric hindrance from 1,3-dimethyl groups in this compound complicates further functionalization, requiring optimized catalysts (e.g., Pd/NHC systems) .
Biological Activity
5-Chloro-1,3-dimethylisoquinoline, a compound characterized by unique structural features, has been the subject of various studies focusing on its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.
This compound is notable for its combination of chlorine and methyl groups, which enhance its reactivity and biological interactions. These substituents contribute to the compound's ability to intercalate with DNA and inhibit critical enzymes like topoisomerases involved in DNA replication.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit topoisomerases, enzymes crucial for DNA unwinding during replication.
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study screened various compounds for in vitro antibacterial activity against reference strains and found that this isoquinoline derivative showed promising results against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through its interaction with cellular pathways involved in cell cycle regulation. The presence of chlorine enhances the compound's ability to target cancerous cells selectively while minimizing effects on normal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Isoquinoline | Lacks chlorine and methyl groups | Minimal biological activity |
| 1,3-Dimethylisoquinoline | Methyl groups only | Moderate activity |
| 5-Chloroisoquinoline | Chlorine only | Enhanced activity |
| This compound | Chlorine and methyl groups | Significant antimicrobial and anticancer properties |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antibacterial Efficacy : A study assessed various isoquinoline derivatives for their antibacterial properties. This compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics against MRSA strains .
- Anticancer Activity : In vitro studies demonstrated that the compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
